molecular formula C13H17N3O2 B2789588 1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine CAS No. 1856100-62-3

1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B2789588
CAS No.: 1856100-62-3
M. Wt: 247.298
InChI Key: UOJKRRHBPZBSEF-UHFFFAOYSA-N
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Description

1-Ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group at position 1, a methoxyphenoxy group at position 5, and an amine group at position 3 of the pyrazole ring

Preparation Methods

The synthesis of 1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-3-amino-5-chloromethylpyrazole with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

    Coupling Reactions:

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium catalysts for coupling reactions), and bases (e.g., potassium carbonate, sodium hydroxide).

Scientific Research Applications

1-Ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors in the body.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential biological activities and mechanisms of action.

    Industrial Applications: The compound’s derivatives may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites of enzymes, while the methoxyphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Ethyl-3-amino-5-chloromethylpyrazole:

    1-Ethyl-5-[(4-hydroxyphenoxy)methyl]-1H-pyrazol-3-amine: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s chemical properties and reactivity.

    1-Ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate: This ester derivative has different functional groups, which can impact its solubility, stability, and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-5-[(4-methoxyphenoxy)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-3-16-10(8-13(14)15-16)9-18-12-6-4-11(17-2)5-7-12/h4-8H,3,9H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJKRRHBPZBSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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